molecular formula C7H11N3O2 B12822253 N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide

N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide

Cat. No.: B12822253
M. Wt: 169.18 g/mol
InChI Key: KPFPKCJDBWFPSJ-UHFFFAOYSA-N
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Description

N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide typically involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the N-methyl and propanamide groups. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanamide can be compared with other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: An antibacterial and antiprotozoal agent.

These compounds share the imidazole core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-methyl-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanamide

InChI

InChI=1S/C7H11N3O2/c1-8-6(11)3-2-5-4-9-7(12)10-5/h4H,2-3H2,1H3,(H,8,11)(H2,9,10,12)

InChI Key

KPFPKCJDBWFPSJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=CNC(=O)N1

Origin of Product

United States

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